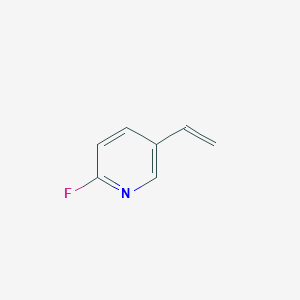
5-Ethenyl-2-fluoro-pyridine
Vue d'ensemble
Description
5-Ethenyl-2-fluoro-pyridine, also known as 2-fluoro-5-vinylpyridine, is a chemical compound with the molecular formula C7H6FN . It has a molecular weight of 123.13 .
Molecular Structure Analysis
The InChI code for 5-Ethenyl-2-fluoro-pyridine is 1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 2nd position and an ethenyl group at the 5th position.Physical And Chemical Properties Analysis
5-Ethenyl-2-fluoro-pyridine is a liquid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Medicine
5-Ethenyl-2-fluoro-pyridine: is a compound that can be used in the synthesis of various medicinal agents. Its fluorinated structure makes it a candidate for creating drugs with enhanced potency and selectivity. The presence of the fluorine atom can improve metabolic stability and pharmacokinetics of pharmaceuticals .
Agriculture
In the agricultural sector, 5-Ethenyl-2-fluoro-pyridine may serve as a building block for the synthesis of agrochemicals. The pyridine ring, a component of this compound, is known to modify the properties of substances, potentially leading to the development of new pesticides or plant growth regulators .
Material Science
This compound’s potential in material science stems from its ability to form part of polymers or coatings that require specific properties, such as thermal stability or chemical resistance. The fluorine atom in 5-Ethenyl-2-fluoro-pyridine could contribute to the development of materials with unique characteristics .
Environmental Science
5-Ethenyl-2-fluoro-pyridine: could be utilized in environmental science for the synthesis of compounds that interact with pollutants or assist in environmental remediation processes. Its chemical structure allows for the creation of molecules that can bind to or transform environmental contaminants .
Analytical Chemistry
In analytical chemistry, 5-Ethenyl-2-fluoro-pyridine can be used as a reagent or a precursor in the synthesis of analytical standards and markers. Its stability and reactivity make it suitable for use in various analytical methods to detect or quantify substances .
Pharmacology
The compound finds relevance in pharmacology research, where it can be part of the synthesis of new drug candidates. The fluorine atom’s properties can lead to drugs with improved efficacy and reduced side effects. It’s particularly useful in the design of molecules with better penetration through biological membranes .
Biochemistry
In biochemistry, 5-Ethenyl-2-fluoro-pyridine may be involved in the study of enzyme interactions and the development of biochemical assays. Its incorporation into biomolecules can alter their properties, providing insights into biochemical pathways and mechanisms .
Safety and Hazards
The safety information for 5-Ethenyl-2-fluoro-pyridine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
Propriétés
IUPAC Name |
5-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQNQUSDPBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726204 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethenyl-2-fluoro-pyridine | |
CAS RN |
1133879-66-9 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


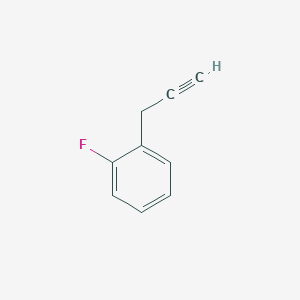

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)
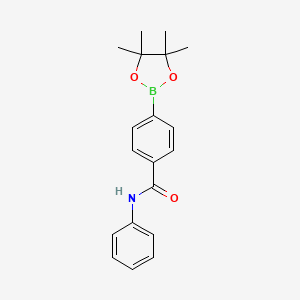
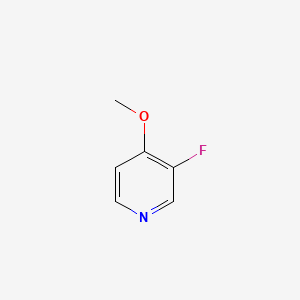

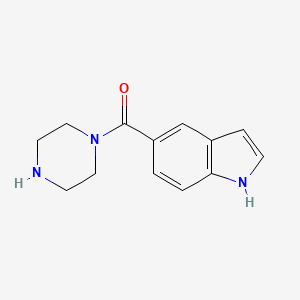
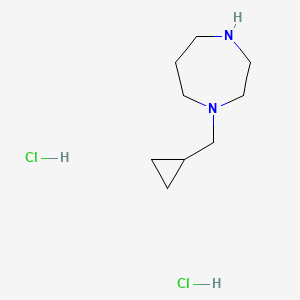
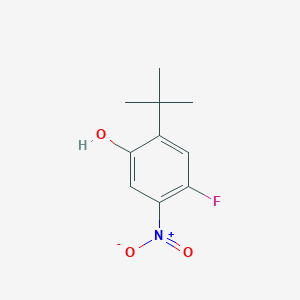
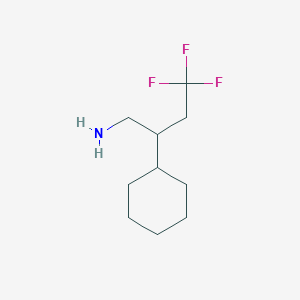
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
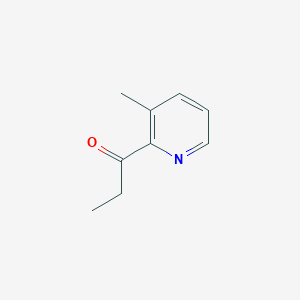
![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)
